![molecular formula C18H14N2O2 B14424162 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione CAS No. 84303-55-9](/img/structure/B14424162.png)
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione is a synthetic organic compound belonging to the pyrido[4,3-b]carbazole family. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione typically involves a palladium-catalyzed tandem cyclization/cross-coupling reaction. This method allows for the formation of the pyrido[4,3-b]carbazole core structure with high efficiency . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione is similar to other pyrido[4,3-b]carbazole alkaloids such as ellipticine and olivacine. it is unique due to its specific substitution pattern, which may confer different biological activities and chemical reactivity . Similar compounds include:
Ellipticine: Known for its anticancer properties.
Olivacine: Exhibits significant antitumor activity.
Janetine: Another pyrido[4,3-b]carbazole derivative with biological activity.
Propriétés
Numéro CAS |
84303-55-9 |
|---|---|
Formule moléculaire |
C18H14N2O2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
2,5,11-trimethylpyrido[4,3-b]carbazole-9,10-dione |
InChI |
InChI=1S/C18H14N2O2/c1-9-12-8-20(3)7-6-11(12)10(2)17-15(9)16-13(19-17)4-5-14(21)18(16)22/h4-8H,1-3H3 |
Clé InChI |
ASRNBWMSEZOXAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN(C=C2C(=C3C1=NC4=C3C(=O)C(=O)C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)
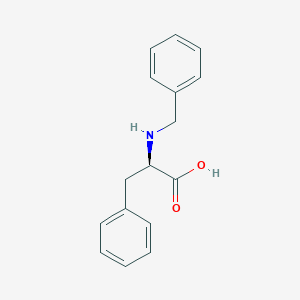
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)


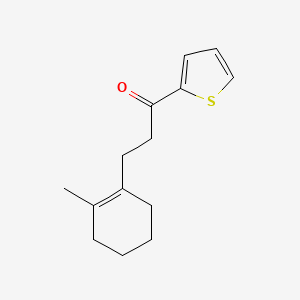
![2-[(Phenylphosphanyl)methyl]aniline](/img/structure/B14424136.png)
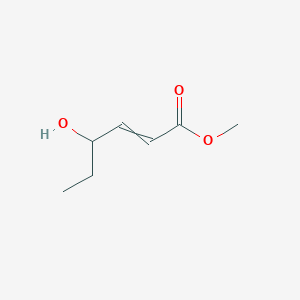


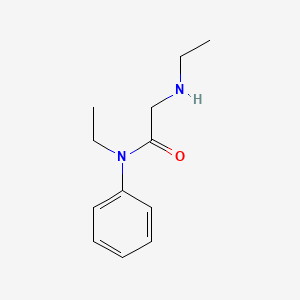
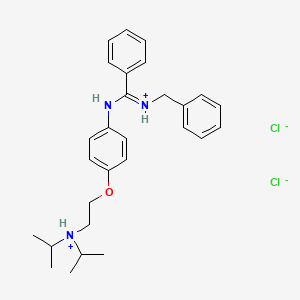

![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
